molecular formula C12H9BrClNO2 B8513832 4-(3-bromo-5-chlorophenoxy)-6-methylpyridin-2(1H)-one

4-(3-bromo-5-chlorophenoxy)-6-methylpyridin-2(1H)-one

Cat. No.: B8513832
M. Wt: 314.56 g/mol
InChI Key: CJIKZASCZGMNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-5-chlorophenoxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9BrClNO2 and its molecular weight is 314.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

4-(3-bromo-5-chlorophenoxy)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C12H9BrClNO2/c1-7-2-10(6-12(16)15-7)17-11-4-8(13)3-9(14)5-11/h2-6H,1H3,(H,15,16)

InChI Key

CJIKZASCZGMNKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)OC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-6-methylpyridin-2(1H)-one (3-2; 10.0 g; 80 mmol) and 1-bromo-3-chloro-5-fluorobenzene (16.74 g; 80 mmol) and potassium carbonate (33.1 g; 240 mmol) were suspended in NMP (200 mL) and then heated at 140° C. for 5 days. The reaction mixture was cooled to room temperature, diluted with water (900 mL) and the pH of the solution was adjusted to 5 with concentrated HCl. The solid was filtered off, washed with water and suctioned dry. The crude material was adsorbed onto silica and purified in 2 runs on a silica column eluted with DCM:MeOH to give the title product (9-1) as a yellow solid. Rf=0.6(DCM:MeOH, 95:5). LCMS: M+=315. 1H NMR (DMSO-d6): δ 11.48 (s, 1H), 7.65 (s, 1H), 7.43 (s, 1H), 7.36 (s,1H), 5.86 (s, 1H), 5.36 (s, 1H), 2.16 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.74 g
Type
reactant
Reaction Step Two
Quantity
33.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
900 mL
Type
solvent
Reaction Step Six

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